molecular formula C15H12N4O4S B3019449 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1210942-56-5

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B3019449
CAS No.: 1210942-56-5
M. Wt: 344.35
InChI Key: FBMOXQXHVHNJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c1-8-14(24-19-17-8)15(20)16-6-10-5-12(23-18-10)9-2-3-11-13(4-9)22-7-21-11/h2-5H,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMOXQXHVHNJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is suggested that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This implies that the compound interacts with its targets, leading to changes in the cell cycle progression and promoting programmed cell death.

Result of Action

Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that the compound may have a similar effect, leading to the inhibition of cell proliferation and the induction of cell death.

Biological Activity

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with potential biological activities. Its structural components include a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a thiadiazole unit. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H12N4O4SC_{15}H_{12}N_{4}O_{4}S with a molecular weight of 344.3 g/mol. The compound features several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₂N₄O₄S
Molecular Weight344.3 g/mol
CAS Number1210942-56-5
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by targeting microtubules and modulating tubulin polymerization. It has shown growth inhibition against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves causing cell cycle arrest at the S phase, leading to apoptosis in cancer cells.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. In vitro studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. The antimicrobial activity was assessed using the disk diffusion method, showing promising results compared to standard antibiotics .

The primary mechanism of action for this compound involves:

  • Microtubule Interaction : The compound stabilizes microtubule structures or inhibits their polymerization.
  • Cell Cycle Arrest : By interfering with microtubule dynamics, it induces cell cycle arrest at the S phase.
  • Apoptosis Induction : The disruption in microtubule function triggers apoptotic pathways in cancer cells.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on various human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM across different cell types .

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentrations (MIC) were determined to be significantly lower than those of standard treatments like ampicillin and fluconazole, highlighting its potential as a therapeutic agent in treating infections .

Scientific Research Applications

Anticancer Properties

This compound is primarily investigated for its anticancer potential. Studies indicate that it may inhibit specific enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells. The interaction with cellular proteins suggests that it could serve as a lead compound in the development of novel anticancer agents.

Antioxidant and Anti-inflammatory Effects

The presence of the benzo[d][1,3]dioxole moiety is associated with antioxidant properties. Compounds containing this structure are known to mitigate oxidative stress and inflammation, which are critical factors in various chronic diseases .

Synthetic Routes

The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves several steps:

  • Formation of Isoxazole Ring : This can be achieved through a 1,3-dipolar cycloaddition reaction involving a nitrile oxide and an alkyne.
  • Introduction of Benzo[d][1,3]dioxole Moiety : This step often employs benzo[d][1,3]dioxole derivatives reacted with appropriate reagents to introduce the desired functional groups.
  • Coupling Reactions : The final step usually involves coupling the isoxazole intermediate with 4-methyl-1,2,3-thiadiazole using coupling agents like EDCI in the presence of bases such as triethylamine.

Industrial Production

In industrial settings, optimizing these synthetic routes is crucial for maximizing yield and purity. Continuous flow reactors may be employed for better control over reaction conditions and scalability.

Similar Compounds

The compound can be compared with other derivatives such as:

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyanobenzamide : Shares structural motifs but lacks the thiadiazole component.
  • N-(isoxazol-3-ylmethyl)-4-cyanobenzamide : Similar isoxazole structure but different biological activity profiles.
Compound NameStructural FeaturesNotable Activities
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyanobenzamideBenzo[d][1,3]dioxole + CyanobenzamideAntioxidant
N-(isoxazol-3-ylmethyl)-4-cyanobenzamideIsoxazole + CyanobenzamideAnticancer

Case Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

Research on Antioxidant Properties

Another investigation focused on the antioxidant capabilities of compounds containing the benzo[d][1,3]dioxole moiety. Results indicated that these compounds could effectively scavenge free radicals and reduce oxidative stress markers in vitro .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1210942-56-5
  • Molecular Formula : C₁₅H₁₂N₄O₄S
  • Molecular Weight : 344.3 g/mol
  • Structure : Features a 1,3-benzodioxole ring fused to an isoxazole moiety, linked via a methylene group to a 4-methyl-1,2,3-thiadiazole-5-carboxamide .

Key Structural Features :

Synthesis : While direct synthesis details are unavailable, analogous compounds (e.g., ) suggest coupling reactions (e.g., HATU-mediated amide bond formation) and cyclization steps (e.g., hydroxylamine-mediated thiadiazole formation) could be employed .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key differences between the target compound and structurally related molecules:

Compound Name / CAS Core Structure Key Substituents Molecular Weight Notable Features Reference
Target (1210942-56-5) 1,2,3-Thiadiazole Benzodioxole-isoxazole-methyl linker 344.3 Unique combination of rings; potential for enhanced lipophilicity
Compound 6 () 1,3,4-Thiadiazole Phenyl, isoxazole, benzamide 348.39 Phenyl substitution; lower metabolic stability due to benzamide
ND-11503 () Imidazo[2,1-b]thiazole Dihydrobenzofuran, ethyl, methyl Not reported Evaluated for intracellular activity; distinct core heterocycle
CAS 330978-53-5 () Isoxazole Benzodioxole, methyl 246.22 Simpler structure; lacks thiadiazole, reducing steric complexity
Compound 78 () Thiazole Benzodioxole, cyclopropane, methoxyphenyl Not reported Cyclopropane linker may enhance rigidity; different core heterocycle
CAS 1421456-15-6 () 1,2,5-Thiadiazole Benzodioxole, hydroxypropyl 357.4 Thiadiazole isomer; hydroxypropyl chain increases polarity

Key Distinctions

Compared to thiazole derivatives (), the thiadiazole core may confer greater metabolic resistance due to reduced ring strain.

Substituent Effects :

  • The benzodioxole moiety (shared with and ) enhances lipophilicity compared to phenyl () or thiophene () groups.
  • The methyl linker in the target compound balances steric bulk, whereas cyclopropane () or hydroxypropyl () chains introduce rigidity or polarity, respectively.

Synthetic Complexity :

  • Compounds with multiple aromatic systems (e.g., ) require multi-step syntheses, while the target’s isoxazole-thiadiazole combination may necessitate specialized cyclization methods.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

  • Methodological Answer : Synthesis typically involves coupling reactions between pre-functionalized heterocyclic moieties. For example:

  • Step 1 : Prepare the isoxazole core (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanol via cyclization of hydroxylamine with a diketone precursor under acidic conditions.
  • Step 2 : React the isoxazole intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride in anhydrous acetone, using triethylamine as a base to facilitate carboxamide bond formation .
  • Key Conditions : Dry solvents, reflux (60–80°C), and recrystallization from ethanol for purification.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve stereochemistry and confirm bond angles using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons from benzo[d][1,3]dioxol at δ 6.7–7.1 ppm) and carbonyl signals (thiadiazole C=O at ~170 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₁₂N₄O₃S) with <2 ppm error .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound’s antitumor properties?

  • Methodological Answer :

  • Variable Substituents : Synthesize derivatives with modifications to the benzo[d][1,3]dioxol (e.g., halogenation) or thiadiazole (e.g., alkyl chain length) groups.
  • Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to identify critical functional groups .
  • Data Table Example :
DerivativeR Group (Thiadiazole)IC₅₀ (μM)
Parent4-Methyl12.3
Derivative A4-Ethyl8.7

Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or tubulin). Parameterize force fields for sulfur-containing heterocycles and optimize ligand conformers.
  • Validation : Cross-reference docking scores with experimental IC₅₀ values to assess predictive accuracy .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Purity Checks : Confirm compound purity via HPLC (>98%) and assess stability under physiological conditions (e.g., pH 7.4 buffer for 24 hours).
  • Pharmacokinetic Profiling : Measure bioavailability (e.g., Cₘₐₓ, AUC) in rodent models to identify metabolic degradation pathways.
  • Control Experiments : Test metabolites (e.g., hydrolyzed carboxamide) for off-target effects .

Key Notes for Experimental Design

  • Stereochemical Considerations : Use chiral HPLC or circular dichroism to resolve enantiomers if asymmetric centers are introduced during synthesis .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.